molecular formula C7H14N4O2 B067659 methyl N-(5-azidopentan-2-yl)carbamate CAS No. 177489-88-2

methyl N-(5-azidopentan-2-yl)carbamate

Cat. No.: B067659
CAS No.: 177489-88-2
M. Wt: 186.21 g/mol
InChI Key: HSUUZHFZJRCGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl N-(5-azidopentan-2-yl)carbamate is a high-purity synthetic compound designed for advanced chemical and biological research. This molecule is structurally characterized by an aliphatic chain incorporating both a reactive azide group and a protected carbamate moiety, making it a valuable bifunctional building block. The azide (N3) group is a key handle for bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions, allowing for efficient and selective conjugation with alkyne-bearing molecules . The N-methyl carbamate group serves as a protected amine, which can be stable under various reaction conditions and later deprotected as needed. This compound's primary research value lies in its application as a linker or spacer in the synthesis of more complex molecular constructs. Its aliphatic nature provides flexibility and hydrophobicity, which can be instrumental in modulating the properties of the final molecule . One of the most significant applications is in the field of Proteolysis-Targeting Chimeras (PROTACs), where such aliphatic linkers are used to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting molecule, thereby facilitating the degradation of the target protein . The specific pentyl chain length (C5) in this reagent offers an optimal balance of length and flexibility for such bifunctional compounds. Researchers will find this chemical indispensable in medicinal chemistry for probe development, in chemical biology for protein labeling and pull-down assays, and in materials science for polymer functionalization. The presence of the methyl carbamate group is also structurally analogous to N-methyl carbamate pesticides used in agricultural research, such as carbaryl and carbofuran, though this specific compound is strictly for non-pesticide, in-vitro research applications . This product is for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

177489-88-2

Molecular Formula

C7H14N4O2

Molecular Weight

186.21 g/mol

IUPAC Name

methyl N-(5-azidopentan-2-yl)carbamate

InChI

InChI=1S/C7H14N4O2/c1-6(10-7(12)13-2)4-3-5-9-11-8/h6H,3-5H2,1-2H3,(H,10,12)

InChI Key

HSUUZHFZJRCGDG-UHFFFAOYSA-N

SMILES

CC(CCCN=[N+]=[N-])NC(=O)OC

Canonical SMILES

CC(CCCN=[N+]=[N-])NC(=O)OC

Synonyms

Carbamic acid, (4-azido-1-methylbutyl)-, methyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl N-(5-azidopentan-2-yl)carbamate are best understood through comparison with analogous carbamates and esters (Table 1). Key compounds for comparison include:

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Name Backbone Functional Groups Molecular Weight (g/mol) Key Properties/Applications
This compound Linear pentyl Azide (C5), methyl carbamate (C2) 197.21 Click chemistry, bioconjugation
Methyl cis-3-hydroxycyclopentane-1-carboxylate Cyclopentane Hydroxyl (cis), methyl ester 158.20 Chiral synthon, hydrogen bonding
Methyl trans-3-hydroxycyclopentane-1-carboxylate Cyclopentane Hydroxyl (trans), methyl ester 158.20 Stereoselective synthesis
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate Cyclopentane Hydroxyl, tert-butyl carbamate 229.31 Stable protecting group in peptides
tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate Cyclopentane Hydroxyl, tert-butyl carbamate 229.31 Stereospecific drug intermediates

Backbone and Conformational Flexibility

  • Linear vs. Cyclic Backbones : The linear pentyl chain in this compound offers greater conformational flexibility compared to the rigid cyclopentane rings in the hydroxycyclopentane carboxylates and tert-butyl carbamates . This flexibility may enhance its utility in modular synthesis, where spatial adaptability is critical.
  • Azide vs. Hydroxyl Substituents : The terminal azide group enables rapid, bioorthogonal reactions absent in hydroxyl-substituted analogs. Hydroxyl groups, however, facilitate hydrogen bonding, influencing solubility and crystallinity .

Carbamate Protecting Groups

  • Methyl vs. tert-Butyl Carbamates : Methyl carbamates (as in the target compound) are less sterically hindered and more prone to hydrolysis under basic conditions compared to tert-butyl carbamates, which exhibit superior stability in acidic/basic environments . For example, tert-butyl carbamates in are preferred in peptide synthesis for their robustness during deprotection steps.

Stability and Reactivity

  • Azide Instability : The azide group in this compound may render it light- or heat-sensitive, requiring storage at low temperatures. In contrast, hydroxyl-substituted analogs (e.g., hydroxycyclopentane carboxylates) are more stable but lack click-compatible reactivity .
  • Stereochemical Considerations : The cis/trans diastereomers of hydroxycyclopentane carboxylates highlight the role of stereochemistry in physical properties (e.g., melting points) and biological activity, a factor less relevant in the achiral target compound .

Research Findings and Trends

  • Click Chemistry Utility : Azide-containing carbamates like this compound are increasingly used in polymer science for creating hydrogels with tunable mechanical properties .
  • Protecting Group Trends : Recent studies favor tert-butyl carbamates for long-term stability, whereas methyl carbamates are chosen for ease of removal in aqueous conditions .

Q & A

Q. How do non-azide analogs differ in nucleophilic substitution reactivity?

  • Methodological Answer : Replace the azide with a hydroxyl or amine group and compare SN2 kinetics (e.g., using methyl iodide in DMF). The azide’s electron-withdrawing nature reduces nucleophilicity at the adjacent carbon, slowing substitution rates. Confirm via Hammett plots (σ values for -N₃ vs. -NH₂) .

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